Tetradecyl 3-hydroxybenzoate
Description
Tetradecyl 3-hydroxybenzoate is an ester derivative of 3-hydroxybenzoic acid (3HB), where the hydroxyl group at the third position of the benzene ring is esterified with a tetradecyl (14-carbon) alkyl chain. Structurally, it combines the aromatic properties of 3HB with the lipophilic characteristics of a long-chain alkyl group.
3-Hydroxybenzoic acid is a key intermediate in lignin biodegradation and microbial catabolic pathways, often processed by enzymes like 3-hydroxybenzoate 6-hydroxylase (3HB6H) and 4-hydroxylase (3HB4H) . Its ester derivatives, such as this compound, are likely used in industrial applications (e.g., surfactants, plasticizers, or stabilizers) due to their amphiphilic nature.
Properties
CAS No. |
111722-00-0 |
|---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
tetradecyl 3-hydroxybenzoate |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-24-21(23)19-15-14-16-20(22)18-19/h14-16,18,22H,2-13,17H2,1H3 |
InChI Key |
JTZVDMAEWWWUSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with tetradecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: Tetradecyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoate moiety can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tetradecyl 3-hydroxybenzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and materials.
Biology: In biological research, this compound has been studied for its potential effects on cellular processes. It may be used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound has potential applications in the development of drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, surfactants, and other functional materials.
Mechanism of Action
The mechanism of action of tetradecyl 3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group in the benzoate moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the tetradecyl chain can interact with lipid membranes, affecting their properties and functions.
Comparison with Similar Compounds
Physicochemical Properties
The table below compares tetradecyl 3-hydroxybenzoate with structurally related compounds, based on available data from the evidence:
Key Observations :
- Chain Length Impact: The tetradecyl group in this compound significantly increases hydrophobicity compared to methyl or unsubstituted 3HB, making it more suitable for non-polar applications.
- Substituent Effects: The addition of functional groups (e.g., Cl or NH2 in tetradecyl 3-amino-4-chlorobenzoate) alters electronic properties and reactivity .
Metabolic and Enzymatic Interactions
3-Hydroxybenzoic acid is metabolized in bacteria via two pathways:
Gentisate Pathway : Catalyzed by 3HB6H, producing 2,5-dihydroxybenzoate .
Protocatechuate Pathway : Catalyzed by 3HB4H, yielding 3,4-dihydroxybenzoate .
Ester Derivatives :
- This compound’s ester bond may hinder enzymatic recognition by hydroxylases like 3HB6H, which typically act on the free acid form. This could reduce biodegradability compared to 3HB .
- Similar esters (e.g., methyl 3-hydroxybenzoate) are less studied in microbial pathways but may undergo hydrolysis prior to metabolism.
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